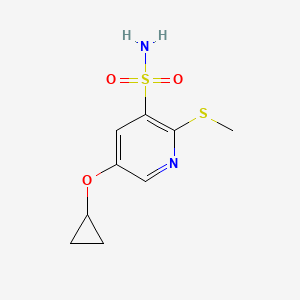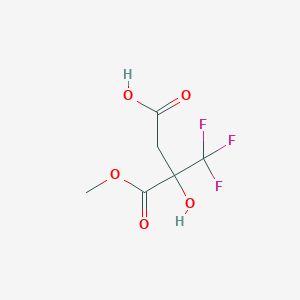![molecular formula C13H16ClNO4 B12113207 2-[2-(2-Chlorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12113207.png)
2-[2-(2-Chlorophenoxy)acetamido]-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Chlorophenoxy)acetamido]-3-methylbutanoic acid is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group, an acetamido group, and a methylbutanoic acid moiety. It has been studied extensively for its potential as an inhibitor in various biochemical pathways.
Vorbereitungsmethoden
The synthesis of 2-[2-(2-Chlorophenoxy)acetamido]-3-methylbutanoic acid typically involves multiple steps, starting with the preparation of the chlorophenoxy acetic acid derivative. This is followed by the introduction of the acetamido group through an acylation reaction. The final step involves the addition of the methylbutanoic acid moiety. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
2-[2-(2-Chlorophenoxy)acetamido]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Chlorophenoxy)acetamido]-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and proteins, making it valuable in biochemical research.
Medicine: Research has explored its potential therapeutic applications, particularly in the inhibition of ion channels and receptors involved in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-[2-(2-Chlorophenoxy)acetamido]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as ion channels and receptors. It acts as an inhibitor by binding to these targets and blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and signaling. The compound’s ability to selectively inhibit certain targets makes it a valuable tool in research and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
2-[2-(2-Chlorophenoxy)acetamido]-3-methylbutanoic acid can be compared with other similar compounds, such as:
4-Chloro-2-(2-chlorophenoxy)acetamido) benzoic acid: This compound also contains a chlorophenoxy and acetamido group but differs in the acid moiety.
4-Chloro-2-(1-naphthyloxyacetamido) benzoic acid: Similar in structure but with a naphthyloxy group instead of a chlorophenoxy group.
4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid: Contains a propanamido group and a different phenoxy substitution pattern
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H16ClNO4 |
|---|---|
Molekulargewicht |
285.72 g/mol |
IUPAC-Name |
2-[[2-(2-chlorophenoxy)acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H16ClNO4/c1-8(2)12(13(17)18)15-11(16)7-19-10-6-4-3-5-9(10)14/h3-6,8,12H,7H2,1-2H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
LPMYWXLZSVWLMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)COC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




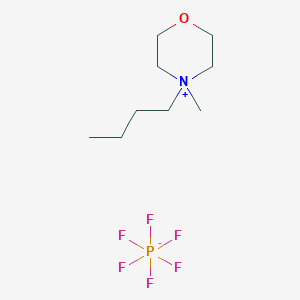
![2-(3-Methoxyphenyl)-4-(methylamino)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonamide](/img/structure/B12113136.png)
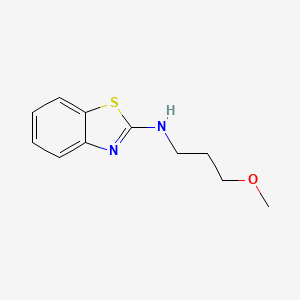
![[1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B12113146.png)
![3-Piperidinemethanamine, 1-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B12113151.png)
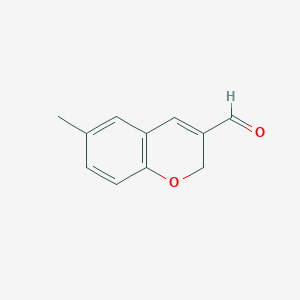
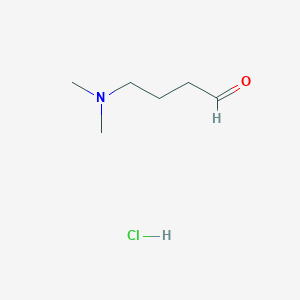
![3-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12113164.png)
